3,5-Bis(trifluoromethyl)phenylhydrazine
Overview
Description
3,5-Bis(trifluoromethyl)phenylhydrazine is a chemical compound with the molecular formula C8H6F6N2 and a molecular weight of 244.14 g/mol. This compound is known for its unique physical and chemical properties, which make it valuable in various fields of research and industry. It is commonly used in organic synthesis, particularly in alkylation reactions, cyclization reactions, and ketone reduction reactions .
Mechanism of Action
Target of Action
The primary target of 3,5-Bis(trifluoromethyl)phenylhydrazine is the respiratory system . It has also been used in the synthesis of a triazine-based covalent organic framework , which suggests potential interactions with organic frameworks in biological systems.
Mode of Action
It has been shown to have a significant effect on thediffusion of polysulfides in lithium-sulfur batteries when used as a modifier in a triazine-based covalent organic framework . This suggests that the compound may interact with its targets by altering their diffusion properties.
Biochemical Pathways
Its ability to suppress the diffusion of polysulfides suggests that it may impact pathways involvingpolysulfide compounds .
Pharmacokinetics
Safety data indicates that it may be harmful if swallowed, in contact with skin, or if inhaled , suggesting that it can be absorbed through these routes.
Result of Action
Its use in the synthesis of a triazine-based covalent organic framework that suppresses the diffusion of polysulfides suggests that it may have a significant impact oncellular diffusion processes .
Action Environment
Environmental factors likely play a role in the action, efficacy, and stability of this compound. Safety data recommends keeping the compound in a dry, cool, and well-ventilated place , suggesting that humidity, temperature, and ventilation can affect its stability and potency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)phenylhydrazine typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields . Additionally, the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the production of high-purity compounds on a large scale .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)phenylhydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azobenzenes or nitroso derivatives under specific conditions.
Reduction: It can be reduced to form hydrazones or amines, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Azobenzenes and nitroso derivatives.
Reduction: Hydrazones and amines.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
3,5-Bis(trifluoromethyl)phenylhydrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyrazole derivatives and other heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)phenylhydrazine
- 3,5-Bis(trifluoromethyl)benzaldehyde
- 3,5-Bis(trifluoromethyl)benzonitrile
Uniqueness
3,5-Bis(trifluoromethyl)phenylhydrazine is unique due to the presence of two trifluoromethyl groups, which significantly enhance its reactivity and stability compared to similar compounds. This makes it particularly valuable in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F6N2/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15/h1-3,16H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULWACKZBGBRNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335106 | |
Record name | 3,5-Bis(trifluoromethyl)phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886-35-1 | |
Record name | [3,5-Bis(trifluoromethyl)phenyl]hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Bis(trifluoromethyl)phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886-35-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,5-Bis(trifluoromethyl)phenylhydrazine interact with formaldehyde and what happens after this interaction?
A1: this compound acts as a derivatizing agent. It reacts with formaldehyde to form a stable hydrazone derivative. [, ] This derivative is much more amenable to analysis by gas chromatography (GC) techniques, such as GC coupled with electron capture detection (ECD) or GC coupled with mass spectrometry (MS). This derivatization step is crucial because formaldehyde itself is volatile and difficult to analyze directly. []
Q2: What is the structural characterization of this compound, including its molecular formula and weight?
A2: The molecular formula for this compound is C8H6F6N2. Its molecular weight is 260.15 g/mol. While the provided research doesn't delve into detailed spectroscopic data, one could anticipate characteristic signals in techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy due to the presence of the aromatic ring, trifluoromethyl groups, and the hydrazine moiety.
Q3: What are the advantages of using this compound over existing methods for formaldehyde detection?
A3: Research suggests that using this compound offers several advantages for measuring airborne formaldehyde:
- High Sensitivity: When coupled with GC-ECD analysis, this compound demonstrates a low detection limit of 74 ng formaldehyde per sample. [] This sensitivity is crucial for monitoring formaldehyde levels in various settings.
- Good Correlation with Established Methods: Field studies show that formaldehyde measurements using this compound correlate well with established methods like 2,4-dinitrophenylhydrazine derivatization and the NIOSH method 3500. []
- Sample Stability: Spiked samples treated with this compound exhibit stability for at least 7 days when stored at -20 °C, indicating good sample integrity for subsequent analysis. []
Q4: What analytical methods and techniques are employed to utilize this compound for formaldehyde analysis?
A4: The research highlights the following analytical workflow:
- Derivatization: Airborne formaldehyde is trapped and derivatized using this compound coated onto silica solid phase extraction cartridges. [] This step converts formaldehyde into a stable and easily analyzable derivative.
- Gas Chromatography: The derivatized samples are then analyzed using gas chromatography. Two detection methods are discussed:
- Electron Capture Detection (ECD): This highly sensitive method is particularly well-suited for halogenated compounds like the this compound derivative, enabling low-level formaldehyde detection. []
- Mass Spectrometry (MS) with Selected Ion Monitoring (SIM): GC-MS/SIM offers an alternative approach by selectively monitoring specific ions associated with the this compound-formaldehyde derivative, providing further confirmation of the analyte. []
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